

Solubility Profile and Technical Handling Guide: 2-Chloro-7-methylquinazoline

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Compound of Interest

Compound Name: 2-Chloro-7-methylquinazoline

CAS No.: 1388025-87-3

Cat. No.: B3101214

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Part 1: Executive Summary & Core Directive

The Challenge: Precise solubility data for **2-Chloro-7-methylquinazoline** is often absent from standard physicochemical databases due to its status as a specialized heterocyclic building block rather than a final drug candidate. Researchers frequently default to generic "quinazoline" protocols, risking precipitation in biological assays or degradation during synthesis.

The Solution: This guide provides a scientifically grounded solubility profile derived from Structure-Activity Relationships (SAR) of the 2-chloroquinazoline scaffold. It integrates specific handling protocols to mitigate the electrophilic reactivity of the C2-chlorine atom, ensuring solution stability in DMSO and organic media.

Quick Reference Solubility Table:

Solvent	Solubility Rating	Estimated Saturation (25°C)	Application	Stability Risk
DMSO	High	> 50 mg/mL	Stock Solutions, Bio-assays	Low (Short-term)
DCM	Very High	> 100 mg/mL	Synthesis, Extraction	Negligible
Ethyl Acetate	High	20–50 mg/mL	Synthesis, Purification	Negligible
Ethanol	Moderate	5–15 mg/mL	Crystallization	Moderate (Nucleophilic attack)
Water	Very Low	< 0.1 mg/mL	None (Precipitation risk)	High (Hydrolysis)

Part 2: Physicochemical Grounding & Solubility Mechanisms

Structural Influence on Solubility

The **2-Chloro-7-methylquinazoline** molecule consists of a fused benzene and pyrimidine ring (quinazoline core) with a lipophilic methyl group at position 7 and an electronegative chlorine at position 2.

- Lipophilicity (LogP): The calculated LogP is approximately 2.5–2.8. This places the compound firmly in the lipophilic domain, explaining its poor aqueous solubility and high affinity for aprotic polar solvents (DMSO, DMF) and non-polar organic solvents.
- Crystal Lattice Energy: The planar aromatic structure facilitates

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stacking, creating a stable crystal lattice. Dissolution requires a solvent capable of disrupting

these intermolecular forces—typically one with high dielectric constant (like DMSO) or good dispersion force interactions (like DCM).

The "DMSO Trap": Solubility vs. Stability

While DMSO is the universal solvent for this compound, the C2-position is electrophilic.

- Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density away from the C2 carbon, making it susceptible to nucleophilic attack.
- Risk: In "wet" DMSO (containing water) or upon prolonged storage, the C-Cl bond can hydrolyze to form the 2-hydroxy derivative (2-quinazolinone), or react with trace nucleophilic impurities.
- Directive: Always use anhydrous DMSO ($\leq 0.1\%$ water) for stock solutions and store at -20°C . Avoid freeze-thaw cycles which introduce atmospheric moisture.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This self-validating protocol ensures equilibrium is reached without degrading the test compound.

Materials:

- **2-Chloro-7-methylquinazoline** (Solid, $>95\%$ purity)
- Solvent of choice (e.g., DMSO, Octanol, PBS pH 7.4)
- $0.22\ \mu\text{m}$ PTFE Syringe Filters (Do not use Nylon, which binds hydrophobic drugs)
- HPLC-UV or LC-MS system

Workflow:

- Supersaturation: Add excess solid compound ($\sim 10\ \text{mg}$) to 1 mL of solvent in a borosilicate glass vial.

- Equilibration: Agitate at 25°C for 24 hours. Crucial: Protect from light to prevent potential photodegradation of the heterocycle.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
- Filtration: Filter the supernatant using the PTFE filter. Discard the first 200 µL of filtrate (saturation of filter membrane).
- Quantification: Dilute the filtrate 100-fold in acetonitrile and analyze via HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Solubility Assessment (Rapid Screen)

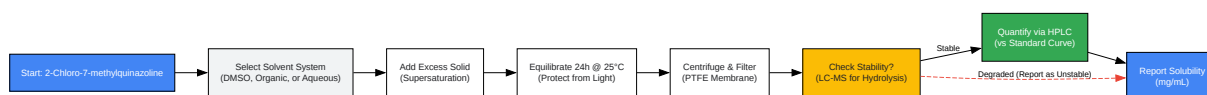
For synthetic workflows where exact numbers are less critical than "usable concentration."

- Weigh 5 mg of compound into a vial.
- Add solvent in 50 µL increments.
- Vortex for 30 seconds after each addition.
- Endpoint: Clear solution with no visible particulates.
 - Calculation: Solubility (mg/mL) = 5 mg / Total Volume Added (mL).

Part 4: Visualization & Logic

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound, ensuring data integrity.

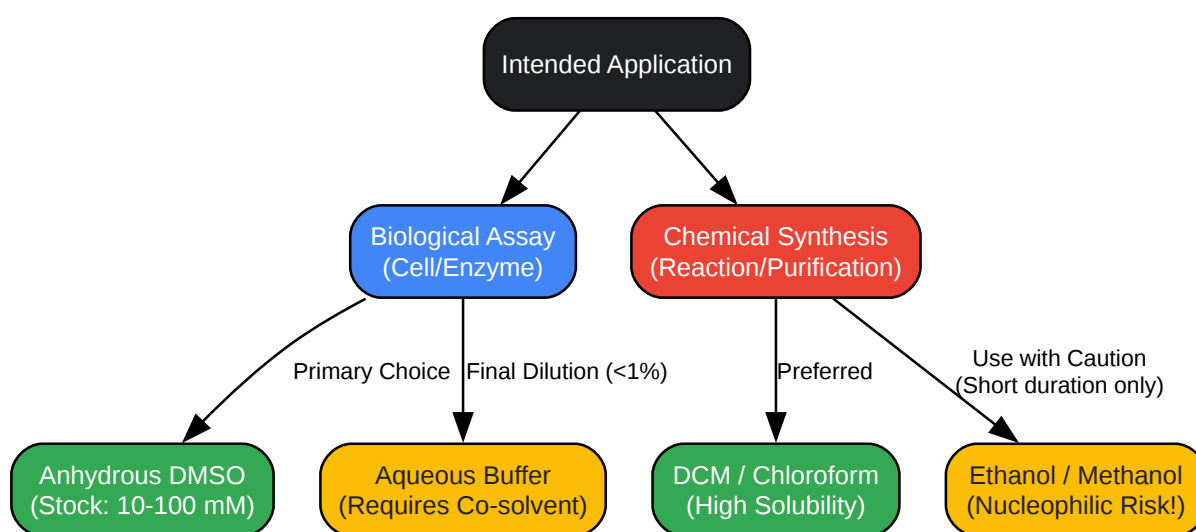


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Caption: Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoint.

Diagram 2: Solvent Selection Decision Tree

A guide for choosing the right solvent based on the intended application, balancing solubility with chemical reactivity.



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Caption: Decision matrix for solvent selection. Note the caution required for protic solvents due to the electrophilic C2-chlorine.

Part 5: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588600, 2-Chloro-7-methylquinoxaline (Isomer Analog). Retrieved from [[Link](#)]
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Sources

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